4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
CAS No.: 811841-49-3
Cat. No.: VC1989653
Molecular Formula: C14H11F3N2O
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 811841-49-3 |
|---|---|
| Molecular Formula | C14H11F3N2O |
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C14H11F3N2O/c15-14(16,17)10-2-1-3-12(8-10)19-13(20)9-4-6-11(18)7-5-9/h1-8H,18H2,(H,19,20) |
| Standard InChI Key | BIVQEHDNRFPDON-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C(F)(F)F |
Introduction
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C₁₄H₁₁F₃N₂O and a molecular weight of approximately 280.25 g/mol . This compound is characterized by its unique chemical structure, which includes an amino group and a trifluoromethyl group attached to a benzamide backbone. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Synthesis and Preparation
The synthesis of 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide typically involves several steps:
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Nitration: Introduction of a nitro group into the starting material.
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Reduction: Conversion of the nitro group to an amino group using reducing agents like sodium dithionite or hydrogen gas with palladium on carbon.
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Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide.
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Amidation: Formation of the benzamide structure through an amidation reaction with an appropriate amine.
Industrial production follows similar synthetic routes but is optimized for yield and purity using techniques like continuous flow reactors and advanced purification methods.
Biological Activities and Research Findings
While specific biological activities of 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide are not extensively detailed in the available literature, compounds with similar structures have shown potential in various biological applications:
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Cancer Research: Compounds containing the benzamide fragment have demonstrated inhibitory effects against receptor tyrosine kinases, which are crucial in tumor growth signaling pathways .
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Pharmacological Properties: Similar compounds have been explored for their anti-inflammatory and anticancer activities, acting as inhibitors of specific enzymes and receptor tyrosine kinases.
Applications and Future Directions
Given its unique chemical structure, 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide could serve as a valuable building block in synthesizing more complex organic molecules. Its potential applications in pharmacology and biochemistry warrant further investigation, particularly in the development of therapeutic agents targeting specific biological pathways.
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